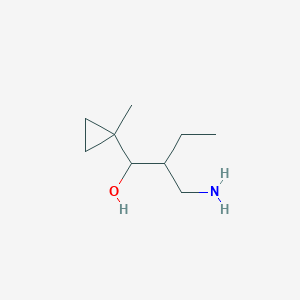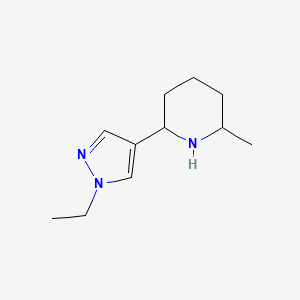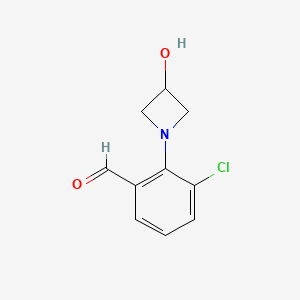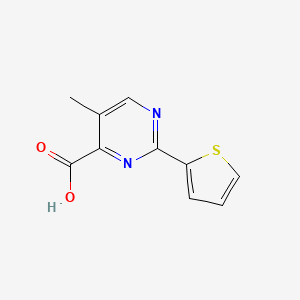
1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazolone core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 6-aminopyridine with ethyl acetoacetate under basic conditions to form an intermediate, which is then fluorinated using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST). The final step involves cyclization to form the pyrazolone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications .
Scientific Research Applications
1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, as an MPO inhibitor, it binds to the active site of the enzyme, preventing the formation of reactive oxygen species and reducing oxidative stress . This interaction is crucial in mitigating the effects of inflammatory diseases and protecting tissues from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Aminopyridin-3-yl)-3-methyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one
- 1-(6-Aminopyridin-3-yl)-3-ethyl-4-chloro-4,5-dihydro-1H-pyrazol-5-one
- 1-(6-Aminopyridin-3-yl)-3-ethyl-4-bromo-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for pharmaceutical research .
Properties
Molecular Formula |
C10H11FN4O |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
2-(6-aminopyridin-3-yl)-5-ethyl-4-fluoro-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H11FN4O/c1-2-7-9(11)10(16)15(14-7)6-3-4-8(12)13-5-6/h3-5,9H,2H2,1H3,(H2,12,13) |
InChI Key |
YZTSVHKWEBUPLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=O)C1F)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13202105.png)
![2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202116.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
![4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13202130.png)


![2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13202158.png)
methyl}-3-methylbutanoic acid](/img/structure/B13202159.png)



![6-Oxaspiro[4.6]undec-8-ene](/img/structure/B13202175.png)
![2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13202176.png)

